molecular formula C8H14ClNO B2407272 Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride CAS No. 2305251-85-6

Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride

Cat. No.: B2407272
CAS No.: 2305251-85-6
M. Wt: 175.66
InChI Key: QUPQTKINUSBHAR-UHFFFAOYSA-N
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Description

Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is characterized by a bicyclic framework where a pyrrolidine ring is fused with an oxabicyclohexane ring. It is typically found as a white crystalline powder that is soluble in water and ethanol.

Properties

IUPAC Name

spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-9-5-8(1)7-3-6(7)4-10-8;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPQTKINUSBHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3CC3CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride often involves a three-component organocatalytic reaction. This process includes the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. Azomethine ylides are generated via the condensation of aromatic compounds such as isatins and acenaphthenequinone with benzylamines . The reaction conditions typically involve the use of bifunctional squaramide-based organocatalysts, which facilitate the formation of the spiro-fused cyclopropapyrrolidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry.

    Biology: The compound has been studied for its potential antiproliferative activity against various cancer cell lines.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of antitumor agents.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to influence the cell cycle and reduce the viability of transformed cells by disrupting the actin cytoskeleton . This disruption leads to a decrease in cell motility and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3-azabicyclo[3.1.0]hexane]oxindoles: These compounds share a similar spirocyclic structure and have been studied for their antitumor properties.

    Spiro[3-azabicyclo[3.1.0]hexane] derivatives: These derivatives are synthesized via similar cycloaddition reactions and exhibit comparable biological activities.

Uniqueness

Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is unique due to its specific oxabicyclohexane ring fused with a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its cytotoxicity, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The compound's unique structure is characterized by a spirocyclic arrangement, which contributes to its biological activity. The molecular formula is C8H14ClNOC_8H_{14}ClNO with a molecular weight of 175.65 g/mol .

PropertyValue
Molecular FormulaC₈H₁₄ClNO
Molecular Weight175.65 g/mol
CAS Number2305251-85-6
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Cytotoxicity Studies

Recent studies have indicated that spiro-fused compounds, including spiro[3-oxabicyclo[3.1.0]hexane], exhibit significant antiproliferative activity against various cancer cell lines. The cytotoxic effects were evaluated using the MTS assay, which assesses cell viability based on metabolic activity.

Key Findings:

  • Cell Lines Tested: Human erythroleukemia (K562), cervical carcinoma (HeLa), acute T cell leukemia (Jurkat), melanoma (Sk-mel-2), breast cancer (MCF-7), and mouse colon carcinoma (CT26).
  • Results: The compound demonstrated substantial cytotoxic effects, with certain derivatives reducing live cell counts by nearly six times compared to control groups .

The mechanism through which spiro[3-oxabicyclo[3.1.0]hexane] exerts its effects involves interference with cellular processes such as cell cycle progression and apoptosis induction. Flow cytometry analysis revealed alterations in the cell cycle phases following treatment with the compound, suggesting that it can induce cell cycle arrest .

Pharmacokinetics

The pharmacokinetic profile of spiro[3-oxabicyclo[3.1.0]hexane] indicates favorable absorption and distribution characteristics:

  • Absorption: High human intestinal absorption values (95.5–96.7%).
  • Plasma Protein Binding: Strong binding to plasma proteins (>97%).
  • Caco-2 Cell Permeability: Ranges from 23.9 to 48.3 nm/s, indicating good permeability across intestinal barriers .

Case Studies

Several case studies have highlighted the therapeutic potential of spirocyclic compounds similar to spiro[3-oxabicyclo[3.1.0]hexane]. For instance:

  • Study on Anticancer Properties: A study presented at the 8th International Electronic Conference on Medicinal Chemistry demonstrated that spiro-fused oxindoles exhibited significant antiproliferative properties against various tumor cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine] hydrochloride?

  • Methodological Answer : The synthesis often involves cyclopropanation or cyclization strategies. For example:

  • NaBH₄ Reduction/Cyclization : A synergistic NaBH₄ reduction of 2-aroylcyclopropane-1-carboxylates followed by cyclization yields 3-oxabicyclo[3.1.0]hexane derivatives. This method achieves moderate to high yields and is stereoselective .
  • Palladium-Catalyzed Cyclopropanation : Palladium catalysts enable cyclopropanation of internal alkenes with N-tosylhydrazones, producing bicyclic structures with high diastereoselectivity .
    • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like ring-opened byproducts.

Q. How is the stereochemical configuration of the spiro compound verified experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : Resolves absolute stereochemistry of the bicyclic core and spiro junction .
  • NMR Spectroscopy : Analyze coupling constants (e.g., JJ-values for cyclopropane protons) and NOE correlations to confirm spatial arrangement .
  • Chiral HPLC : Separate enantiomers if racemic mixtures are formed during synthesis .

Q. What biological activities have been preliminarily reported for this compound?

  • Methodological Answer : Preclinical studies highlight:

  • Antiviral Potential : Structural analogs (e.g., spiro-fused azabicyclohexanes) show activity against RNA viruses via inhibition of viral polymerases .
  • Anticancer Activity : Bicyclic scaffolds disrupt microtubule assembly or induce apoptosis in cancer cell lines (e.g., IC₅₀ values in the low micromolar range) .
    • Experimental Design : Use cell viability assays (MTT) and target-specific enzymatic screens (e.g., kinase inhibition) to validate mechanisms.

Advanced Research Questions

Q. How can diastereoselectivity be enhanced during spiro ring formation?

  • Methodological Answer :

  • Catalyst Selection : Chiral palladium or ruthenium catalysts improve stereochemical outcomes. For example, Pd(PPh₃)₄ increases endo selectivity in cyclopropanation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring desired diastereomers .
  • Substrate Engineering : Introduce bulky substituents on the pyrrolidine nitrogen to sterically guide ring closure .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model membrane permeability (logP) and blood-brain barrier penetration .
  • Docking Studies : Use AutoDock Vina to predict binding affinity to targets like sigma-1 receptors or viral proteases .
  • ADMET Prediction Tools : Software like SwissADME estimates metabolic stability and toxicity profiles .

Q. How can contradictory data on the compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based protease inhibition) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • CRISPR Screening : Identify genetic dependencies in resistant vs. sensitive cell lines to pinpoint pathways .
  • Metabolomics : Profile changes in cellular metabolites (via LC-MS) to distinguish direct vs. indirect effects .

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